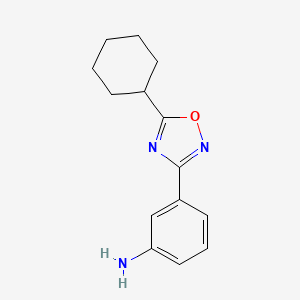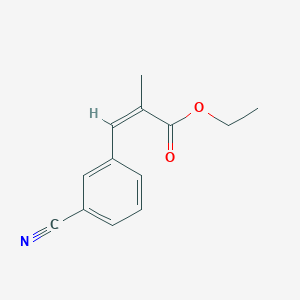
3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)aniline
概要
説明
3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)aniline is a chemical compound with the molecular formula C14H17N3O. It features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms.
作用機序
Target of Action
The primary targets of 3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)aniline are currently unknown. This compound is a part of a unique collection of chemicals provided to early discovery researchers
Mode of Action
Oxadiazoles, the core structure of this compound, are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . .
Biochemical Pathways
Oxadiazoles have shown a wide range of applications, including pharmaceuticals and energetic materials . The specific pathways and downstream effects influenced by this compound require further investigation.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. The compound’s impact on bioavailability is also unknown. It is recommended to store the compound at -20°C for maximum recovery .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is not well-understood. Factors such as temperature, pH, and the presence of other compounds could potentially affect its action. For instance, it is recommended to store the compound at -20°C for maximum recovery .
生化学分析
Biochemical Properties
3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)aniline plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with oxidoreductase enzymes, such as the 1XDQ protein, where it binds to the active site and influences the enzyme’s activity . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and modulate the enzyme’s catalytic efficiency. Additionally, this compound has demonstrated antimicrobial properties by interacting with bacterial and fungal proteins, enhancing its potential as a therapeutic agent .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in oxidative stress responses. By modulating the activity of key signaling proteins, this compound can alter gene expression patterns and cellular metabolism. For instance, it has been shown to upregulate antioxidant genes, thereby enhancing the cell’s ability to combat oxidative damage . Furthermore, this compound can affect cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s oxadiazole ring is crucial for its binding affinity to enzymes and proteins. It can act as an enzyme inhibitor by occupying the active site and preventing substrate access, thereby reducing the enzyme’s activity . Additionally, this compound can activate certain enzymes by inducing conformational changes that enhance their catalytic efficiency. These molecular interactions often lead to changes in gene expression, as the compound can influence transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, particularly in terms of enhanced oxidative stress response and altered metabolic activity. These effects are consistent in both in vitro and in vivo studies, indicating the compound’s potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as enhanced antioxidant activity and improved metabolic function . At higher doses, toxic effects have been observed, including cellular damage and impaired organ function. These adverse effects are likely due to the compound’s interaction with critical cellular pathways, leading to dysregulation and toxicity. Therefore, careful dosage optimization is essential for its potential therapeutic use.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to oxidative stress and energy metabolism. The compound interacts with enzymes such as oxidoreductases and transferases, influencing the flux of metabolites through these pathways . Additionally, this compound can affect the levels of key metabolites, such as reactive oxygen species (ROS) and ATP, thereby modulating cellular energy balance and redox state.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as the mitochondria and nucleus, where it exerts its biochemical effects. The compound’s distribution is influenced by its hydrophobicity and affinity for lipid membranes, which enable it to accumulate in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized to the mitochondria and endoplasmic reticulum, where it interacts with key enzymes and regulatory proteins . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific organelles. The presence of this compound in these compartments allows it to modulate cellular processes such as energy production, protein folding, and stress responses.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor, such as a nitrile oxide, with a nitrile under specific conditions . The reaction conditions often include the use of a base and a solvent like ethanol or tetrahydrofuran (THF).
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
化学反応の分析
Types of Reactions
3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the oxadiazole ring or the aniline group.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield nitro derivatives, while substitution reactions could introduce various functional groups onto the aniline ring .
科学的研究の応用
3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)aniline has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its bioisosteric properties.
Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, contributing to the understanding of various biological processes.
類似化合物との比較
Similar Compounds
Similar compounds include other 1,2,4-oxadiazole derivatives, such as:
- 3-(5-Phenyl-1,2,4-oxadiazol-3-yl)aniline
- 3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline
- 3-(5-Benzyl-1,2,4-oxadiazol-3-yl)aniline .
Uniqueness
What sets 3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)aniline apart is its cyclohexyl group, which can influence the compound’s steric and electronic properties. This unique feature may enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for further research and development .
特性
IUPAC Name |
3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c15-12-8-4-7-11(9-12)13-16-14(18-17-13)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFWBCAIFGIAMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC(=NO2)C3=CC(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(4-chlorophenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1416593.png)
![7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1416594.png)




![methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1416603.png)




![{2-[(4-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1416613.png)


